[(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate
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Overview
Description
[(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate is a complex organic compound with the molecular formula C9H12O5 and a molecular weight of 200.19 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxirane ring and two acetate groups. It is used in various chemical and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate typically involves the reaction of a precursor compound with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:
[ \text{Precursor} + \text{Acetic Anhydride} \rightarrow \text{6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.1.0]hexane-2,4-dione: This compound has a similar bicyclic structure but lacks the diacetate groups.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate is unique due to its specific combination of an oxirane ring and diacetate groups. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications .
Properties
CAS No. |
14087-25-3 |
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Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
[(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate |
InChI |
InChI=1S/C9H12O5/c1-4(10)12-6-3-7(13-5(2)11)9-8(6)14-9/h6-9H,3H2,1-2H3/t6-,7+,8+,9- |
InChI Key |
PHNFXFOXZXFGGU-OJOKCITNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@@H]2[C@H]1O2)OC(=O)C |
SMILES |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CC(C2C1O2)OC(=O)C |
Synonyms |
6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI) |
Origin of Product |
United States |
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